![molecular formula C11H15N5O5 B023628 2'-C-methylguanosine CAS No. 374750-30-8](/img/structure/B23628.png)
2'-C-methylguanosine
Overview
Description
Synthesis Analysis
The synthesis of 2'-C-methylguanosine and related analogs involves several strategies aiming at high yield and selectivity. Li et al. (2009) described two approaches for the synthesis of 2'-C-beta-methyl-2'-deoxyguanosine via 2'-radical deoxygenation, showcasing methods starting from 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose and guanosine, achieving the compound in 11 steps with 9.7% and in 8 steps with 23% overall yields, respectively (Li, Lu, & Piccirilli, 2009). Another notable method by Li and Piccirilli (2006) reported an efficient synthesis strategy for 2'-C-beta-methylguanosine, demonstrating high stereoselectivity and regioselectivity (Li & Piccirilli, 2006).
Molecular Structure Analysis
The structural analysis of this compound and its analogs focuses on the modifications introduced into the ribose sugar and how these affect the overall molecular conformation and interactions. The methylation at the 2' carbon is crucial for its biochemical behavior, affecting its hydrolytic stability and potential for incorporation into nucleic acids.
Chemical Reactions and Properties
This compound participates in typical nucleoside reactions, with its chemical properties influenced by the methyl group at the 2' position. This modification impacts its base-pairing capabilities and resistance to enzymatic degradation. Studies on analogs, such as the work by Golankiewicz et al. (1990), who synthesized 3-methyl-2'-deoxyguanosine, demonstrate the impact of modifications on glycosidic bond stability and potential for spontaneous hydrolysis (Golankiewicz, Ostrowski, & Folkman, 1990).
Scientific Research Applications
Synthesis for Therapeutic Agents and RNA Biology : Li and Piccirilli (2006) developed an efficient strategy for synthesizing 2'-C-beta-methylguanosine with high stereoselectivity and regioselectivity. This advancement is significant for potential applications in therapeutic agents and RNA biology research (Li & Piccirilli, 2006).
Antiviral Activity Against Hepatitis C : Leisvuori et al. (2012) discovered that pro-drugs of 2′-C-methylguanosine, particularly when protected as 5′-phosphorothioates or 5′-phosphorothioates, show potential for antiviral activity against the Hepatitis C virus (Leisvuori et al., 2012).
Inhibition of Hepatitis C Virus RNA Replication : Eldrup et al. (2004) found that heterobase-modified 2'-C-methyl ribonucleosides are potent and noncytotoxic inhibitors of hepatitis C virus RNA replication, offering improved enzymatic stability and oral bioavailability compared to 2'-C-methyladenosines (Eldrup et al., 2004).
Role in RNA Structure and Stability : Studies by Pallan et al. (2008) and Ginell & Parthasarathy (1978) indicated that modifications like N2,N2-dimethylguanosine and N2-methylguanosine in tRNAs can alter RNA structure and stability, affecting aspects like hairpin versus duplex formation and the biological role of tRNA (Pallan et al., 2008); (Ginell & Parthasarathy, 1978).
Role in mRNA Translation and Gene Expression : Research by Shafritz et al. (1976), Cowling (2009), and others have explored the importance of methylated guanosine, such as 7-methylguanosine, in processes like the initiation of eukaryotic mRNA translation and efficient gene expression. These studies highlight the significance of methylation regulation in cellular processes (Shafritz et al., 1976); (Cowling, 2009).
Drug Resistance in Hepatitis C Virus : Lam et al. (2014) found that certain amino acid changes in hepatitis C virus polymerase NS5B contribute to drug resistance, which is relevant to the application of nucleotide inhibitors like 2'-C-methylguanosine (Lam et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2’-C-Methylguanosine is the NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus (HCV) and the Infectious Pancreatic Necrosis Virus (IPNV) .
Mode of Action
2’-C-Methylguanosine acts as a non-nucleoside inhibitor of the NS5B polymerase . It binds to the replicon, blocking the action of the polymerase and thereby inhibiting viral RNA replication . This results in a reduction of viral load and a decrease in infection rates .
Biochemical Pathways
The compound affects the RNA metabolism pathway . By inhibiting the NS5B polymerase, it disrupts the replication of viral RNA, which is a critical step in the life cycle of viruses like HCV and IPNV . This disruption can lead to a decrease in viral load and potentially the eradication of the virus from the host organism .
Pharmacokinetics
The pharmacokinetic properties of 2’-C-Methylguanosine are stereoselective, which means that it can be administered orally or intravenously without any significant difference in efficacy . .
Result of Action
The primary result of the action of 2’-C-Methylguanosine is the inhibition of viral RNA replication . This leads to a decrease in viral load, which can reduce the severity of the infection and potentially lead to the eradication of the virus from the host organism .
Safety and Hazards
Future Directions
There is growing evidence that m7G modifications are crucial in the emergence of cancer . Connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment have been summarized . Future research directions and trends include ongoing investigation into the role of m7G modification in tumors and drug resistance to m7G-related therapies .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAMPJSWMHVDK-GITKWUPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333335 | |
Record name | 2'-C-methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374750-30-8 | |
Record name | 2′-C-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374750-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-C-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-C-methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine, 2'-C-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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